8-(2-Methylphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid
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Overview
Description
8-(2-Methylphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Methylphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Introduction of Substituents: The 2-methylphenyl and trifluoromethyl groups can be introduced via electrophilic aromatic substitution or cross-coupling reactions.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Temperature and Pressure: Optimization of temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
8-(2-Methylphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive quinoline derivatives.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-(2-Methylphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Quinoline-6-carboxylic acid: Lacks the 2-methylphenyl and trifluoromethyl groups.
8-Phenylquinoline derivatives: Similar structure but different substituents.
Trifluoromethylquinolines: Compounds with trifluoromethyl groups at different positions.
Uniqueness
8-(2-Methylphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid is unique due to the specific combination of substituents, which can confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C18H12F3NO2 |
---|---|
Molecular Weight |
331.3 g/mol |
IUPAC Name |
8-(2-methylphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid |
InChI |
InChI=1S/C18H12F3NO2/c1-10-5-2-3-7-12(10)14-15(18(19,20)21)13(17(23)24)9-11-6-4-8-22-16(11)14/h2-9H,1H3,(H,23,24) |
InChI Key |
MWWCPMPHKLIXNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=C3C(=CC(=C2C(F)(F)F)C(=O)O)C=CC=N3 |
Origin of Product |
United States |
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